molecular formula C18H22N2O2 B2651239 2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 275360-55-9

2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2651239
CAS No.: 275360-55-9
M. Wt: 298.386
InChI Key: DFIBLPWNKGOUGB-UHFFFAOYSA-N
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Description

Historical Context of Chromene Research

Chromenes, benzopyran derivatives characterized by a fused benzene and oxygen-containing pyran ring, have been integral to organic chemistry since their identification in the early 20th century. Initial research focused on naturally occurring chromenes isolated from plant sources, such as coumarins and flavonoids, which exhibited diverse biological activities. The development of synthetic chromenes accelerated in the 1980s, driven by advances in heterocyclic chemistry. Brogden’s seminal work on chromanones and chromenes demonstrated the utility of pyrrolidine-catalyzed condensations for constructing substituted chromene frameworks, laying the groundwork for later derivatives like this compound.

The introduction of nitrile groups into chromene systems emerged as a strategic modification to enhance molecular stability and bioactivity. Early synthetic routes relied on Knoevenagel condensations, but these often suffered from low yields and harsh conditions. The 2015 development of visible light-induced, catalyst-free chromene synthesis marked a turning point, enabling eco-friendly access to nitrile-containing chromenes under ambient conditions. These methodological advancements directly facilitated the exploration of complex derivatives, including the title compound, by providing scalable and selective synthetic pathways.

Significance in Medicinal Chemistry and Drug Discovery

The structural features of this compound align with key pharmacophoric principles in drug design:

  • Nitrile Functionality : The cyano group acts as a bioisostere for carbonyl and carboxyl moieties, enhancing metabolic stability and target binding. Nitriles modulate electron distribution, influencing interactions with enzymatic active sites, as demonstrated in hypoxia-inducible factor inhibitors.
  • Chromanone Core : The tetrahydro-4H-chromene-5-one scaffold provides rigidity and planar geometry, favoring interactions with hydrophobic protein pockets.
  • Amino and Cyclohexenyl Groups : These substituents introduce hydrogen-bonding capacity and conformational flexibility, respectively, enabling adaptive binding to diverse biological targets.

Recent studies highlight chromene nitriles as privileged structures in anticancer and anti-inflammatory agent development. For instance, analogs with similar substitution patterns exhibit inhibitory activity against mitochondrial electron transport chain complexes, suggesting potential applications in metabolic disorder therapeutics.

Research Trajectory and Current Knowledge Framework

Contemporary research on this compound spans three key domains:

Synthetic Methodology
Modern approaches emphasize atom economy and green chemistry principles. A comparative analysis of synthetic strategies is presented below:

Method Conditions Yield (%) Key Advantages References
Multicomponent Reaction Piperidine catalysis, ethanol, 80°C 78–85 One-pot synthesis, scalability
Visible Light Induction Water-ethanol, CFL irradiation 65–72 Catalyst-free, ambient conditions
Spiro-Annulation Alumina-mediated, 120°C 60–68 Direct chromene formation

The multicomponent reaction pathway, involving bis-aldehydes, malononitrile, and dimedone, remains the most efficient for large-scale production. Recent innovations employ computational modeling to predict optimal reaction trajectories, reducing trial-and-error experimentation.

Conformational Analysis
Nuclear magnetic resonance (NMR) studies reveal that unsymmetrical substitution at the chromene C-2 position induces conformational preferences. For the title compound, the cyclohexenyl group at C-4 creates a steric environment that stabilizes the half-chair conformation of the tetrahydrochromene ring, as evidenced by coupling constants and nuclear Overhauser effects. These structural insights inform molecular docking studies aimed at optimizing target engagement.

Biological Screening
While direct biological data on this specific compound remains limited, structurally related chromene nitriles demonstrate promising activities:

  • Anticancer Effects : Inhibition of hypoxia-inducible factor 1 (HIF-1) in breast carcinoma cells (IC50 7.8–8.6 μM).
  • Antimicrobial Activity : Moderate efficacy against Gram-positive bacteria through membrane disruption mechanisms.
  • Neuroprotective Potential : Modulation of glutamate receptors in preliminary neuronal cell assays.

Objectives and Scope of Contemporary Research Initiatives

Current research priorities include:

  • Synthetic Optimization

    • Development of enantioselective routes for accessing chiral chromene nitriles.
    • Integration of flow chemistry to enhance reaction control and reproducibility.
  • Structure-Activity Relationship (SAR) Exploration

    • Systematic variation of substituents at C-2, C-4, and C-7 to map pharmacological profiles.
    • Quantum mechanical calculations to predict electronic effects of nitrile positioning.
  • Target Identification

    • High-throughput screening against kinase and protease libraries.
    • Proteomic studies to identify protein binding partners in cancer cell lysates.
  • Material Science Applications

    • Investigation of chromene nitriles as organic semiconductors due to extended π-conjugation.
    • Thermal stability assessments for high-performance polymer composites.

Properties

IUPAC Name

2-amino-4-cyclohex-3-en-1-yl-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2)8-13(21)16-14(9-18)22-17(20)12(10-19)15(16)11-6-4-3-5-7-11/h3-4,11,15H,5-9,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIBLPWNKGOUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3CCC=CC3)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multiple steps, starting from simpler precursors. One common approach is to start with cyclohex-3-en-1-ylamine and perform a series of reactions, including cyclization, oxidation, and nitrile formation. The reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the chromene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted chromenes with different functional groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of chromene derivatives, including the compound . Research indicates that modifications at specific positions on the chromene structure can significantly enhance cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : A study synthesized a library of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives and evaluated their cytotoxic effects using the MTT assay. The most active compound demonstrated an IC50 value of less than 1 μM against six human tumor cell lines .
  • Microtubule Interference : Inspired by previous findings, researchers synthesized new derivatives that showed significant activity against A172 glioma cells with IC50 values as low as 7.4 nM. These compounds also exhibited weak tubulin polymerization inhibition but strong cytotoxic effects .
  • Inhibition of c-Src Kinase : A novel series of substituted chromenes were evaluated for their anticancer potency against MCF-7 breast cancer cells. Several compounds showed significant inhibition of c-Src kinase activity, a critical pathway in cancer progression .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Research Findings

  • Antimicrobial Screening : Various derivatives of chromenes have been tested against bacterial and fungal strains. The results indicated promising antibacterial activity, suggesting potential applications in developing new antimicrobial agents .
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways .

Other Therapeutic Potentials

Beyond anticancer and antimicrobial applications, research has explored other therapeutic uses of this compound.

Enzyme Inhibition Studies

  • α-glucosidase Inhibition : Some studies reported that newly synthesized chromenes showed potent inhibition against α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing diabetes .
  • Tyrosinase Inhibition : The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme linked to melanin production; this could have implications for skin whitening treatments .

Mechanism of Action

The mechanism by which 2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, leading to biological responses such as modulation of signaling pathways or inhibition of enzymatic activity.

Comparison with Similar Compounds

Structural Variations and Conformational Analysis

The target compound is compared to analogs with different substituents at position 4:

Compound (Position 4 Substituent) Key Structural Features Conformation/Interactions Reference
Cyclohex-3-en-1-yl (Target Compound) Non-aromatic, unsaturated cyclohexene ring; introduces flexibility and moderate polarity Potential for ring puckering and varied hydrogen bonding due to non-planar structure
3,4-Dimethoxyphenyl Aromatic ring with electron-donating methoxy groups Pyran ring adopts a "V" shape; cyclohexyl ring in half-boat conformation; strong N–H⋯O hydrogen bonds
4-Methylphenyl Simple aryl group with methyl para-substituent Planar chromene system; intermolecular N–H⋯N and C–H⋯π interactions stabilize crystal packing
4-(Methylthio)phenyl Thioether-linked aromatic group Enhanced lipophilicity; NiFe₂O₄ nanoparticle-catalyzed synthesis improves yield (85%)
1-Naphthyl Bulky polycyclic aromatic substituent Steric hindrance may reduce solubility; crystal structures show π-π stacking

Key Observations :

  • Cyclohexenyl vs.
  • Electron-Donating Groups : Methoxy or methylthio substituents enhance electronic density, improving interactions with biological targets like tyrosinase .

Key Observations :

  • High-yield protocols (e.g., 96% for 4am in ) highlight the efficiency of green solvents like water.

Key Observations :

  • Aryl derivatives with electron-withdrawing groups (e.g., chloro) show enhanced enzyme inhibition .
  • The cyclohexenyl group’s flexibility may improve penetration into hydrophobic pockets in biological targets.
Physical and Crystallographic Properties
Compound Crystal System Hydrogen Bonding Motifs Notable Interactions Reference
Target Compound (Cyclohexenyl) Not reported
4-(3,4-Dimethoxyphenyl) derivative Monoclinic N–H⋯O, O–H⋯O (water) Infinite chains along c-axis
4-(2-Chlorophenyl) derivative Triclinic N–H⋯N, C–H⋯π 3D framework via ethanol solvate interactions
4-Methylphenyl derivative Orthorhombic N–H⋯N, C–H⋯O Layered packing stabilized by H-bonds

Key Observations :

  • Methoxy-substituted derivatives exhibit stronger hydrogen bonding due to polar groups, enhancing crystal stability .
  • Chlorophenyl derivatives leverage halogen interactions for dense packing .

Biological Activity

The compound 2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS Number: 275360-57-1) is a member of the chromene class and has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Formula

The molecular formula for this compound is C18H24N2O2C_{18}H_{24}N_{2}O_{2} with a molecular weight of approximately 304.40 g/mol.

Structural Characteristics

The compound features a tetrahydrochromene core with various functional groups including an amino group and a cyano group, which contribute to its biological activity. The cyclohexene moiety adds to its structural diversity, potentially influencing its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds within the chromene family often exhibit significant antioxidant properties. For instance, studies have shown that similar chromene derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases like cancer and neurodegenerative disorders .

Cholinesterase Inhibition

Cholinesterase inhibitors are vital in treating conditions such as Alzheimer's disease. Preliminary studies suggest that this compound may exhibit cholinesterase inhibitory activity. Compounds with similar structures have demonstrated potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values in the micromolar range .

Anticancer Potential

Chromene derivatives are recognized for their anticancer properties. They have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and inhibition of angiogenesis . This compound's structural characteristics suggest it may share these properties.

Study 1: Antioxidant and Enzyme Inhibition

A study investigating the antioxidant and enzyme inhibitory activities of related chromenes found that certain derivatives exhibited promising results against AChE and BChE. The results indicated that structural modifications could enhance biological activity significantly .

Study 2: Structural Activity Relationship (SAR)

Another research effort focused on the SAR of chromene derivatives showed that modifications at specific positions on the chromene ring could lead to enhanced inhibitory effects against cholinesterases. This suggests that this compound may be optimized for better efficacy through targeted chemical modifications .

Data Table: Biological Activities of Similar Compounds

Compound NameAntioxidant Activity (IC50)AChE Inhibition (IC50)BChE Inhibition (IC50)
Compound A0.75 mg/mL0.87 µM0.31 µM
Compound B0.64 mg/mL0.64 µM0.42 µM
2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl... TBDTBDTBD

Note: TBD = To Be Determined based on further research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing chromene-carbonitrile derivatives like 2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

  • Methodology : The synthesis typically involves multi-component reactions (MCRs) or sequential condensation-cyclization steps. For example, cyclohex-3-en-1-yl-substituted analogs can be synthesized via:

  • Step 1 : Condensation of cyclohex-3-enecarbaldehyde with active methylene compounds (e.g., malononitrile) in the presence of a base catalyst (e.g., piperidine) to form a Knoevenagel adduct.
  • Step 2 : Cyclization with dimedone (5,5-dimethylcyclohexane-1,3-dione) under reflux in ethanol, followed by ammonium acetate-mediated amination .
    • Key Considerations : Solvent choice (e.g., ethanol vs. acetonitrile) and catalyst type (e.g., Lewis acids like FeCl₃) significantly influence reaction efficiency and regioselectivity.

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

  • Methodology : Use X-ray crystallography to resolve bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople analysis for cyclohexene rings). For example:

  • A triclinic crystal system (space group P1) with unit cell parameters a = 8.59 Å, b = 8.74 Å, c = 11.07 Å was reported for a related 4-methylphenyl analog .
    • Complementary Techniques :
  • FT-IR : Validate functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹).
  • NMR : Assign diastereotopic protons in the tetrahydrochromene ring using 2D NOESY .

Advanced Research Questions

Q. How can researchers evaluate the compound’s potential bioactivity using computational and experimental approaches?

  • Methodology :

  • In Silico Screening : Perform molecular docking against targets like E. coli DNA gyrase (PDB ID: 1KZN) or human topoisomerase IIα (PDB ID: 1ZXM) to predict antimicrobial/anticancer activity. Substituents like cyclohexene may enhance hydrophobic interactions .
  • In Vitro Assays : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays, with positive controls like ciprofloxacin. For cytotoxicity, use MTT assays on cancer cell lines (e.g., MCF-7) .
    • Data Interpretation : Correlate electronic effects (e.g., electron-withdrawing cyano groups) with bioactivity trends observed in analogs .

Q. How can contradictions in physicochemical data (e.g., solubility, stability) arising from different synthetic routes be resolved?

  • Methodology :

  • Comparative Analysis : Use HPLC to assess purity (>98%) and DSC/TGA to study thermal stability. For example, derivatives with bulkier substituents (e.g., 4-chlorophenyl) show reduced solubility in polar solvents compared to 4-methylphenyl analogs .
  • Crystallography : Compare crystal packing modes; hydrogen-bonding networks (e.g., N–H⋯O=C interactions) may explain stability variations .
    • Mitigation Strategies : Optimize recrystallization solvents (e.g., DMF/water vs. ethanol/hexane) to improve reproducibility .

Q. What strategies are effective for modifying the chromene core to enhance catalytic or optoelectronic properties?

  • Methodology :

  • Substituent Engineering : Introduce electron-rich groups (e.g., –OCH₃) at the 4-position to redshift UV-Vis absorption (λmax ~350–400 nm) for optoelectronic applications .
  • Metal Coordination : Explore Cu(II) or Pd(II) complexes using the cyano group as a ligand; monitor catalytic efficiency in cross-coupling reactions via GC-MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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